tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate
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Overview
Description
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a cyclohexane ring with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include primary alcohols, ketones, and substituted amines. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. These interactions influence the compound’s biological activity and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl ester group and is used in the synthesis of biologically active natural products.
tert-Butyl (1R,2R)-2-aminocyclohexane-1-carboxylate:
Uniqueness
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the position of the amino group on the cyclohexane ring.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
MDFWHHAKFURWJC-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
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